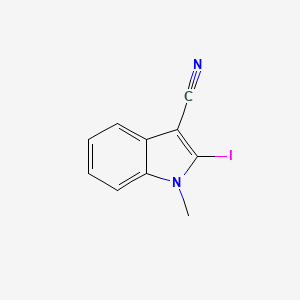

2-Iodo-1-methyl-1H-indole-3-carbonitrile

CAS No.: 490039-77-5

Cat. No.: VC2208477

Molecular Formula: C10H7IN2

Molecular Weight: 282.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 490039-77-5 |

|---|---|

| Molecular Formula | C10H7IN2 |

| Molecular Weight | 282.08 g/mol |

| IUPAC Name | 2-iodo-1-methylindole-3-carbonitrile |

| Standard InChI | InChI=1S/C10H7IN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,1H3 |

| Standard InChI Key | WDYAQGZILWGHJF-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC=C2C(=C1I)C#N |

| Canonical SMILES | CN1C2=CC=CC=C2C(=C1I)C#N |

Introduction

Chemical Identity and Structural Properties

Basic Identification

2-Iodo-1-methyl-1H-indole-3-carbonitrile is characterized by the following molecular identifiers:

| Parameter | Value |

|---|---|

| CAS Registry Number | 490039-77-5 |

| Molecular Formula | C₁₀H₇IN₂ |

| Molecular Weight | 282.08 g/mol |

| IUPAC Name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile |

The compound belongs to the indole family, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with specific functional group modifications .

Structural Features

The molecular structure features three key modifications to the indole scaffold:

-

An iodine substituent at the C-2 position

-

A cyano group (-C≡N) at the C-3 position

-

A methyl group protecting the indole nitrogen (N-1)

These structural elements contribute significantly to the compound's chemical behavior and potential applications. The presence of the methyl group on the nitrogen increases stability and lipophilicity of the molecule, while the electron-withdrawing cyano group modulates the electronic properties of the indole ring.

Physical and Chemical Properties

Physical Characteristics

2-Iodo-1-methyl-1H-indole-3-carbonitrile typically exists as a solid at room temperature with moderate solubility in common organic solvents, particularly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The compound's solubility profile is enhanced by the N-methyl group compared to unprotected indoles.

Spectroscopic Properties

While comprehensive spectroscopic data is limited in the available sources, halogenated indole derivatives like 2-Iodo-1-methyl-1H-indole-3-carbonitrile typically exhibit characteristic spectral features:

-

In ¹H-NMR spectroscopy, the N-methyl group typically appears as a singlet at approximately δ 3.3-3.5 ppm

-

The cyano carbon in ¹³C-NMR spectroscopy generally resonates at δ 115-120 ppm

-

The carbon bearing the iodine atom typically shows a signal at δ 90-100 ppm

The compound may also exhibit fluorescence properties, a characteristic shared by many indole derivatives, which could make it useful in certain analytical applications .

Synthesis Methods

Common Synthetic Routes

The synthesis of 2-Iodo-1-methyl-1H-indole-3-carbonitrile typically involves electrophilic iodination of the corresponding non-iodinated precursor. The primary synthetic pathway generally employs 1-methyl-1H-indole-3-carbonitrile as the starting material, which undergoes iodination to yield the target compound.

| Reagents | Conditions | Yields |

|---|---|---|

| I₂, KOH | Room temperature, 2-4 hours | Moderate to high |

| NIS, acid catalyst | 0°C to room temperature | High |

NIS (N-iodosuccinimide) is frequently employed as an iodinating agent due to its ease of handling and selective reactivity.

Alternative Approaches

Alternative synthetic strategies may involve:

-

C-H activation methodologies using transition metal catalysts

-

Halogen exchange reactions from other halogenated indole derivatives

-

Construction of the indole core with the iodine already in place

These approaches may be preferred depending on the availability of starting materials and specific reaction requirements.

Chemical Reactivity

Nucleophilic Substitution Reactions

The presence of an iodine atom at the C-2 position makes 2-Iodo-1-methyl-1H-indole-3-carbonitrile particularly reactive toward nucleophilic substitution reactions. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, facilitating displacement by nucleophiles .

Cross-Coupling Reactions

One of the most valuable aspects of 2-Iodo-1-methyl-1H-indole-3-carbonitrile is its utility in palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura coupling with boronic acids

-

Sonogashira coupling with terminal alkynes

-

Heck reactions with alkenes

-

Negishi coupling with organozinc compounds

The reactivity of the C-I bond is significantly higher than corresponding C-Cl or C-Br bonds in analogous compounds, enabling efficient cross-coupling at lower temperatures and catalyst loadings .

Effect of Functional Groups on Reactivity

The electron-withdrawing cyano group at the C-3 position influences the reactivity of the C-2 position by altering the electron density of the indole ring. This electronic effect can enhance the electrophilicity of the C-2 position, potentially making the iodine more susceptible to displacement in certain reactions.

Applications in Research

Medicinal Chemistry

2-Iodo-1-methyl-1H-indole-3-carbonitrile serves as a valuable scaffold for developing new therapeutic agents due to its unique reactivity and ability to interact with biological molecules. The indole core is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and natural products.

As a Synthetic Intermediate

The compound functions as a versatile intermediate in organic synthesis, particularly for the preparation of:

-

Complex indole alkaloids

-

Biologically active heterocycles

-

Functionalized indoles with diverse substitution patterns

Its utility stems from the selective reactivity of the iodine substituent, allowing for regioselective transformations .

Biological Activity

Structure-Activity Relationships

The biological activity of 2-Iodo-1-methyl-1H-indole-3-carbonitrile can be understood in the context of structure-activity relationships of halogenated indoles:

-

The iodine substituent often enhances lipophilicity and membrane permeability

-

The cyano group can serve as a hydrogen bond acceptor in biological systems

-

The indole scaffold provides a rigid framework that can fit into specific binding pockets of target proteins

These structural features collectively contribute to the compound's potential biological properties.

Comparison with Related Compounds

Structural Analogs

2-Iodo-1-methyl-1H-indole-3-carbonitrile can be compared with other halogenated indole derivatives to understand the impact of structural modifications on properties and reactivity:

| Compound | Key Differences | Effect on Properties |

|---|---|---|

| 2-Bromo-1-methyl-1H-indole-3-carbonitrile | Br instead of I at C-2 | Lower reactivity in cross-coupling reactions |

| 2-Chloro-1-methyl-1H-indole-3-carbonitrile | Cl instead of I at C-2 | Significantly lower reactivity in nucleophilic substitutions |

| 3-Iodo-1-methyl-1H-indole-2-carbonitrile | Positions of I and CN reversed | Different electronic properties and reactivity patterns |

| 2-Iodo-1H-indole-3-carbonitrile | Lacks N-methyl group | Lower solubility in organic solvents, different pharmacokinetics |

The halogen at the 2-position significantly affects the compound's reactivity, with iodine conferring the highest reactivity among the halogens, followed by bromine and chlorine.

Electronic and Steric Effects

The presence of different substituents around the indole core influences both electronic and steric properties:

-

The N-methyl group provides steric protection without complicating deprotection steps

-

The cyano group at C-3 creates a conjugated system that affects electron distribution

-

The iodine at C-2 introduces steric bulk while providing a reactive site for further modifications

These factors collectively determine the compound's physical, chemical, and potentially biological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume